molecular formula C12H8ClN3S B2372042 2-((6-(2-Chlorophenyl)pyridazin-3-yl)thio)acetonitrile CAS No. 1428363-63-6

2-((6-(2-Chlorophenyl)pyridazin-3-yl)thio)acetonitrile

Cat. No.: B2372042
CAS No.: 1428363-63-6
M. Wt: 261.73
InChI Key: NZHVDOQUOOZDQV-UHFFFAOYSA-N
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Description

2-((6-(2-Chlorophenyl)pyridazin-3-yl)thio)acetonitrile is a chemical compound that has garnered attention due to its potential therapeutic and environmental applications. This compound features a pyridazine ring, which is known for its diverse pharmacological activities .

Scientific Research Applications

2-((6-(2-Chlorophenyl)pyridazin-3-yl)thio)acetonitrile has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules with potential pharmacological activities.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in developing new therapeutic agents for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial applications.

Preparation Methods

The synthesis of 2-((6-(2-Chlorophenyl)pyridazin-3-yl)thio)acetonitrile typically involves the reaction of 6-(2-chlorophenyl)pyridazin-3-amine with a suitable thiol and acetonitrile under controlled conditions. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-((6-(2-Chlorophenyl)pyridazin-3-yl)thio)acetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and pyridazinyl positions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like thiols and amines. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives .

Mechanism of Action

The mechanism of action of 2-((6-(2-Chlorophenyl)pyridazin-3-yl)thio)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s pyridazine ring is known to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

2-((6-(2-Chlorophenyl)pyridazin-3-yl)thio)acetonitrile can be compared with other pyridazine derivatives, such as:

    Pyridazinone: Known for its antihypertensive and anti-inflammatory properties.

    Pyridazine: Exhibits antimicrobial and anticancer activities.

What sets this compound apart is its unique combination of a chlorophenyl group and a thioacetonitrile moiety, which may contribute to its distinct pharmacological profile.

Properties

IUPAC Name

2-[6-(2-chlorophenyl)pyridazin-3-yl]sulfanylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3S/c13-10-4-2-1-3-9(10)11-5-6-12(16-15-11)17-8-7-14/h1-6H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHVDOQUOOZDQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(C=C2)SCC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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